2-(Benzyloxy)acetaldehyde

Description

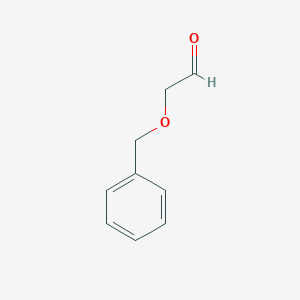

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNOAHXEQXMCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209468 | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60656-87-3 | |

| Record name | (Benzyloxy)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60656-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060656873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylmethoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylmethoxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Benzyloxy)acetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT739FGS9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of 2-(Benzyloxy)acetaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the compound's behavior and utility.

Core Chemical Properties

2-(Benzyloxy)acetaldehyde is a versatile bifunctional molecule, incorporating both an aldehyde and a benzyl (B1604629) ether. These features make it a valuable intermediate in a variety of chemical transformations. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 60656-87-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless liquid/oil | [3] |

| Density | 1.069 g/cm³ at 25 °C | [1] |

| Boiling Point | 118-120 °C at 13 mmHg | |

| Flash Point | 113 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.518 | |

| Solubility | Soluble in Chloroform, Ethyl Acetate | |

| Stability | Temperature and moisture sensitive; often stabilized with hydroquinone (B1673460) or catechol |

Synthesis and Purification

The most common laboratory-scale synthesis of 2-(Benzyloxy)acetaldehyde involves the oxidation of 2-benzyloxyethanol. A detailed protocol for its synthesis and subsequent purification is provided below.

Experimental Protocol: Synthesis of 2-(Benzyloxy)acetaldehyde

This protocol is based on the oxidation of 2-benzyloxyethanol.

Materials:

-

2-Benzyloxyethanol

-

A suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a system based on hypochlorous acid in the presence of a nitroxy radical)[4]

-

Anhydrous dichloromethane (B109758) (or another suitable solvent)

-

Sodium thiosulfate (B1220275) solution (5% aqueous)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxyethanol in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution. The reaction temperature should be maintained between 0 and 30 °C.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir for 5 minutes.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(Benzyloxy)acetaldehyde.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude 2-(Benzyloxy)acetaldehyde

-

Silica (B1680970) gel (for column chromatography)

-

Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.

-

Dissolve the crude 2-(Benzyloxy)acetaldehyde in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(Benzyloxy)acetaldehyde.

Applications in Organic Synthesis and Drug Development

2-(Benzyloxy)acetaldehyde serves as a key building block in various organic reactions and has shown significant potential in the development of therapeutic agents.

Aldol (B89426) Condensation Reactions

The aldehyde functionality of 2-(Benzyloxy)acetaldehyde makes it a suitable electrophile in aldol condensation reactions, a powerful tool for carbon-carbon bond formation.

Materials:

-

2-(Benzyloxy)acetaldehyde

-

An enolizable ketone or aldehyde (e.g., acetophenone)

-

A base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)

-

An alcoholic solvent (e.g., ethanol (B145695) or methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 2-(Benzyloxy)acetaldehyde and the enolizable carbonyl compound in the alcoholic solvent.

-

Slowly add an aqueous or alcoholic solution of the base catalyst to the stirred mixture at room temperature.

-

The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification, typically by recrystallization or column chromatography.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Recent studies have highlighted the role of 2-(Benzyloxy)acetaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is implicated in cancer stem cell survival and chemoresistance.[5]

This protocol describes a cell-based assay to evaluate the inhibition of ALDH activity.

Materials:

-

Cancer cell line expressing ALDH (e.g., MDA-MB-231)

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Test compound (2-(Benzyloxy)acetaldehyde derivative) dissolved in DMSO

-

DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor (typically included in the kit)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cancer cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Treatment:

-

For each experimental condition, prepare two sample tubes.

-

To one tube, add the test compound at the desired final concentration.

-

To the second tube (the negative control), add the test compound and DEAB.

-

-

Staining: Add the activated ALDEFLUOR™ reagent to all tubes.

-

Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.[5]

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

Use the DEAB-treated sample to set the gate for the ALDH-positive cell population.

-

-

Data Analysis: Quantify the percentage of ALDH-positive cells in the presence and absence of the test compound. A reduction in the percentage of ALDH-positive cells in the sample treated with the test compound alone indicates inhibition of ALDH activity.

Safety Information

2-(Benzyloxy)acetaldehyde is an irritant. It is important to handle this chemical with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

2-(Benzyloxy)acetaldehyde is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal chemistry. Its utility in constructing complex molecules through reactions such as the aldol condensation, coupled with the emerging biological activity of its derivatives as ALDH inhibitors, underscores its importance for researchers in drug discovery and development. The protocols and data presented in this guide are intended to support and facilitate further research and innovation in these fields.

References

A Technical Guide to 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3) for Researchers and Drug Development Professionals

Introduction

2-(Benzyloxy)acetaldehyde, identified by the CAS number 60656-87-3, is a valuable and versatile bifunctional organic compound. Structurally, it is an aldehyde featuring a benzyl-protected hydroxyl group, which makes it a key synthetic intermediate in complex organic synthesis. Its utility spans the creation of pharmaceuticals, agricultural chemicals, and natural products, where it serves as a crucial C2 building block.[1] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

2-(Benzyloxy)acetaldehyde is a clear, colorless oil at room temperature.[2] It is known to be sensitive to temperature and moisture and may form explosive peroxides upon prolonged exposure to air.[2][3] For this reason, it is often supplied and stored with stabilizers such as hydroquinone (B1673460) or catechol.

Table 1: Physicochemical Properties of 2-(Benzyloxy)acetaldehyde

| Property | Value | References |

| CAS Number | 60656-87-3 | [4][5][6][7] |

| Molecular Formula | C₉H₁₀O₂ | [4][5][6][7] |

| Molecular Weight | 150.17 g/mol | [4][5][8] |

| Appearance | Clear Colourless Oil/Liquid | [2] |

| Density | 1.069 g/mL at 25 °C | [2][4][9] |

| Boiling Point | 118-120 °C at 13 mmHg | [2][6][9] |

| Refractive Index | n20/D 1.518 | [2][6][9] |

| Flash Point | 113 °C (>230 °F) | [2][4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Stability | Temperature and moisture sensitive; may form peroxides | [2][3] |

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights | References |

| ¹H NMR | Spectrum data is available for structural confirmation. | [10] |

| GC-MS | Major fragments observed at m/z: 91 (100%), 107, 149, 92, 65. | |

| Infrared (IR) | ATR-IR spectral data is available. |

Synthesis and Purification

Several methods exist for the preparation of 2-(benzyloxy)acetaldehyde. A common industrial approach involves the oxidation of 2-benzyloxyethanol.[1] For laboratory-scale synthesis, a high-yielding method involves the oxidative cleavage of an epoxide derived from (Z)-1,4-dibenzyloxy-2-butene.[11]

Experimental Protocol: Synthesis via Oxidative Cleavage

This protocol is adapted from the procedure described by Garner and Park.[11] It involves two main steps: epoxidation of the starting olefin followed by oxidative cleavage.

Step 1: Epoxidation of (Z)-1,4-dibenzyloxy-2-butene

-

Dissolve (Z)-1,4-dibenzyloxy-2-butene (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice-water bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used without further purification.

Step 2: Oxidative Cleavage to 2-(Benzyloxy)acetaldehyde

-

Dissolve the crude epoxide from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add periodic acid (H₅IO₆) (1.5 equivalents) in portions to the stirred solution at room temperature. A white precipitate of iodic acid (HIO₃) will form.[11]

-

Stir the reaction for several hours at ambient temperature, monitoring by TLC for the formation of the product (visualized with a 2,4-dinitrophenylhydrazine (B122626) stain).[11]

-

Partition the reaction mixture between water and diethyl ether.

-

Separate the layers and extract the aqueous layer again with diethyl ether.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and carefully concentrate on a rotary evaporator at a temperature below 30 °C.[11]

-

The resulting crude amber oil is 2-(benzyloxy)acetaldehyde, which is often pure enough to be used directly in subsequent reactions.[11]

Purification: If necessary, the aldehyde can be purified by vacuum distillation (b.p. 118-120 °C/13 mmHg) or flash column chromatography on silica (B1680970) gel.[1][11]

References

- 1. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

- 2. 60656-87-3 CAS MSDS (BENZYLOXYACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 2-(Benzyloxy)acetaldehyde [oakwoodchemical.com]

- 7. Synthonix, Inc > 60656-87-3 | 2-(benzyloxy)acetaldehyde [synthonix.com]

- 8. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]

- 9. 2-(Benzyloxy)acetaldehyde, CAS No. 60656-87-3 - iChemical [ichemical.com]

- 10. BENZYLOXYACETALDEHYDE(60656-87-3) 1H NMR [m.chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

2-(Benzyloxy)acetaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)acetaldehyde, a versatile aldehyde used in various organic syntheses. It details the compound's physicochemical properties, experimental protocols for its preparation, and its application in key chemical reactions.

Core Compound Data

2-(Benzyloxy)acetaldehyde, also known as (phenylmethoxy)acetaldehyde, is a key building block in organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and agricultural chemicals.[1] Its utility stems from the presence of a reactive aldehyde group and a benzyl (B1604629) ether protecting group.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2-(Benzyloxy)acetaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [2][3][4][5][6] |

| Molecular Weight | 150.17 g/mol | [2][4][5][7] |

| CAS Number | 60656-87-3 | [2][3][4][5] |

| Appearance | Clear, colorless oil/liquid | [7] |

| Density | 1.069 g/mL at 25 °C | [2][7] |

| Boiling Point | 118-120 °C at 13 mmHg | [7] |

| Refractive Index | n20/D 1.518 | [7] |

| Flash Point | >110 °C (>230 °F) | [2][7] |

| SMILES | O=CCOCc1ccccc1 | |

| InChI Key | NFNOAHXEQXMCGT-UHFFFAOYSA-N | [3][7] |

Experimental Protocols

Detailed methodologies for the synthesis and application of 2-(Benzyloxy)acetaldehyde are crucial for its effective use in research and development.

Synthesis of 2-(Benzyloxy)acetaldehyde via Oxidative Cleavage

A convenient and scalable preparation of 2-(Benzyloxy)acetaldehyde involves the oxidative cleavage of an epoxide derived from (Z)-1,4-dibenzyloxy-2-butene.[8] This two-step sequence avoids the use of toxic osmium tetroxide and the formation of formaldehyde (B43269) as a byproduct.[8]

Procedure:

-

Epoxidation: (Z)-1,4-dibenzyloxy-2-butene is converted to the corresponding epoxide in essentially quantitative yield using meta-chloroperoxybenzoic acid (mCPBA).[8]

-

Oxidative Cleavage: The resulting epoxide is then subjected to oxidative cleavage using periodic acid (H₅IO₆) to yield the crude 2-(Benzyloxy)acetaldehyde as an amber oil.[8]

-

To a stirred solution of the epoxide in a suitable solvent (e.g., THF), solid periodic acid is added in portions.[8]

-

The reaction is stirred at ambient temperature for several hours, during which a white precipitate (HIO₃) forms.[8]

-

Reaction progress is monitored by Thin-Layer Chromatography (TLC) on Merck Silica Gel 60 F-254 plates.[8]

-

Upon completion, the reaction mixture is partitioned between water and diethyl ether. The combined organic layers are dried with MgSO₄, filtered, and concentrated on a rotary evaporator at a temperature below 30°C.[8]

-

-

Purity and Use: The crude aldehyde's structure and purity can be confirmed by ¹H NMR spectroscopy. It is often used directly in subsequent steps without further purification by flash chromatography or vacuum distillation.[8]

Application in Enantioselective Aldol (B89426) Reactions

2-(Benzyloxy)acetaldehyde is a substrate in enantioselective Mukaiyama aldol reactions. It reacts with silyl (B83357) ketene (B1206846) acetal (B89532) nucleophiles in the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex, which acts as a chiral Lewis acid catalyst.[7][9] This reaction is significant for the stereocontrolled synthesis of complex chiral molecules.

Logical Workflow and Diagrams

The following diagrams illustrate key processes and relationships involving 2-(Benzyloxy)acetaldehyde.

Caption: Synthetic pathway for 2-(Benzyloxy)acetaldehyde.

Caption: Enantioselective Mukaiyama aldol reaction schematic.

References

- 1. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

- 2. 2-(Benzyloxy)acetaldehyde | 60656-87-3 | FB11544 [biosynth.com]

- 3. 2-(BENZYLOXY)ACETALDEHYDE | CAS 60656-87-3 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. 2-(Benzyloxy)acetaldehyde [oakwoodchemical.com]

- 7. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-(Benzyloxy)acetaldehyde | CAS#:60656-87-3 | Chemsrc [chemsrc.com]

Synthesis of 2-(Benzyloxy)acetaldehyde from 2-Benzyloxyethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(benzyloxy)acetaldehyde from its precursor, 2-benzyloxyethanol. This conversion, a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules, is achieved through oxidation. This document details three prevalent and effective oxidation methodologies: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. Each method is presented with detailed experimental protocols, a comparative analysis of their quantitative data, and visual representations of the chemical transformations and experimental workflows to aid in comprehension and practical application.

Introduction

2-(Benzyloxy)acetaldehyde is a valuable bifunctional molecule featuring both an aldehyde and a benzyl-protected hydroxyl group. This structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex natural products and active pharmaceutical ingredients. The controlled oxidation of the primary alcohol in 2-benzyloxyethanol to an aldehyde is a delicate transformation that requires mild and selective reagents to avoid over-oxidation to the corresponding carboxylic acid. This guide focuses on three widely adopted methods known for their reliability and compatibility with various functional groups.

Core Oxidation Methodologies

The selection of an appropriate oxidation method is contingent on factors such as substrate sensitivity, desired scale, reagent availability and toxicity, and ease of work-up. Below is a detailed exploration of three leading methodologies for the synthesis of 2-(benzyloxy)acetaldehyde.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[1][2] The reaction is renowned for its high yields and compatibility with a broad range of functional groups, although it requires cryogenic temperatures and produces a volatile and malodorous byproduct, dimethyl sulfide.[1]

References

Spectroscopic Analysis of 2-(Benzyloxy)acetaldehyde: A Technical Guide

Introduction: 2-(Benzyloxy)acetaldehyde, with the chemical formula C₉H₁₀O₂, is an organic building block significant in various synthetic applications.[1][2][3][4] Its bifunctional nature, containing both an aldehyde and a benzyl (B1604629) ether group, makes it a versatile reagent.[4] Accurate structural elucidation and purity assessment are paramount for its effective use in research and drug development. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(Benzyloxy)acetaldehyde, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-(Benzyloxy)acetaldehyde, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehyde proton is characteristically found at a high chemical shift (downfield) between 9-10 ppm.[5][6] Protons adjacent to the carbonyl group are also deshielded and typically appear in the 2.0-2.5 ppm region.[6][7]

Table 1: ¹H NMR Spectroscopic Data for 2-(Benzyloxy)acetaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.3 | Multiplet | 5H | Aromatic (C₆H₅-) |

| ~4.6 | Singlet | 2H | Benzyl (-O-CH₂-Ph) |

| ~4.1 | Singlet | 2H | Methylene (-CH₂-CHO) |

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer field strength.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of an aldehyde is highly deshielded, appearing in the 190-200 ppm range.[5][6]

Table 2: ¹³C NMR Spectroscopic Data for 2-(Benzyloxy)acetaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~201 | Carbonyl (C=O) |

| ~137 | Aromatic (Quaternary C) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~75 | Methylene (-CH₂-CHO) |

| ~73 | Benzyl (-O-CH₂-Ph) |

Note: Data compiled from publicly available spectral databases.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

For aldehydes, two key diagnostic peaks are the C=O (carbonyl) stretch and the aldehydic C-H stretch.[9][10] The carbonyl stretch for a saturated aliphatic aldehyde typically appears in the 1740-1720 cm⁻¹ region.[9] The aldehydic C-H stretch usually appears as a pair of medium-intensity bands around 2830-2695 cm⁻¹.[9][10]

Table 3: Key IR Absorption Bands for 2-(Benzyloxy)acetaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3030 | Medium | C-H Stretch | Aromatic |

| ~2930 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (O=C-H) |

| ~1730 | Strong, Sharp | C=O Stretch | Aldehyde |

| ~1495, 1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1100 | Strong | C-O Stretch | Ether |

Note: Data sourced from spectral databases.[8][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Benzyloxy)acetaldehyde (Molecular Weight: 150.17 g/mol ), Electron Ionization (EI) is a common technique.[3][8][12] A key fragmentation pathway for aldehydes and ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[5][7]

Table 4: GC-MS Fragmentation Data for 2-(Benzyloxy)acetaldehyde

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 150 | Low | [M]⁺ (Molecular Ion) |

| 107 | High | [C₇H₇O]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Medium | [C₅H₅]⁺ |

Note: The base peak at m/z 91 is characteristic of a benzyl group. Data sourced from the MassBank of North America (MoNA).[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need optimization based on the available instrumentation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Benzyloxy)acetaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Tune and shim the instrument to the solvent lock signal.

-

Set the probe temperature to a standard value, typically 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place one drop of neat 2-(Benzyloxy)acetaldehyde liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[13]

-

Gently press the plates together to form a thin liquid film.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).[13]

-

Process the data to present it as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of 2-(Benzyloxy)acetaldehyde in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography (GC) Setup:

-

Mass Spectrometry (MS) Setup:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[15]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode to detect all fragment ions within a set m/z range (e.g., 40-400 amu).

-

Data Analysis Workflow

The overall process from sample to structure can be visualized as a logical workflow. This involves preparing the sample, subjecting it to various spectroscopic techniques, processing the raw data, and finally integrating the results for complete structural elucidation.

Caption: Workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

References

- 1. 2-(BENZYLOXY)ACETALDEHYDE | CAS 60656-87-3 [matrix-fine-chemicals.com]

- 2. 2-(Benzyloxy)acetaldehyde [oakwoodchemical.com]

- 3. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]

- 4. 苄氧基乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. (Phenylmethoxy)acetaldehyde | C9H10O2 | CID 108989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. scbt.com [scbt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

2-(Benzyloxy)acetaldehyde stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)acetaldehyde is a valuable bifunctional molecule possessing both an aldehyde and a benzyl (B1604629) ether moiety. This unique structure makes it a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. However, the presence of these two functional groups also predisposes the molecule to specific degradation pathways, making a thorough understanding of its stability and appropriate storage conditions crucial for ensuring its quality, purity, and performance in sensitive applications.

This technical guide provides a comprehensive overview of the stability profile of 2-(Benzyloxy)acetaldehyde, detailing its primary degradation pathways and recommended storage and handling conditions. It also outlines experimental protocols for assessing its stability, aimed at providing researchers, scientists, and drug development professionals with the necessary information to maintain the integrity of this important chemical intermediate.

Chemical Stability and Degradation Pathways

The stability of 2-(Benzyloxy)acetaldehyde is influenced by its susceptibility to oxidation, acid-catalyzed cleavage, and polymerization. Exposure to air, light, heat, and inappropriate pH conditions can lead to the formation of impurities that may compromise its use in subsequent synthetic steps.

Autoxidation of the Aldehyde Group

In the presence of oxygen, the aldehyde functional group is prone to autoxidation, a free-radical chain reaction that proceeds through a peracid intermediate to form the corresponding carboxylic acid, 2-(benzyloxy)acetic acid. This is a common degradation pathway for many aldehydes and is a primary concern for the long-term storage of 2-(benzyloxy)acetaldehyde. The initiation of this process can be accelerated by light and heat.

Peroxide Formation at the Ether Linkage

Similar to other ethers, 2-(benzyloxy)acetaldehyde can form explosive peroxides upon prolonged exposure to atmospheric oxygen. The benzylic ether is particularly susceptible to the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen. The accumulation of these peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or concentration.

Acid-Catalyzed Cleavage of the Benzyl Ether

The benzyl ether linkage is susceptible to cleavage under strong acidic conditions.[1] This debenzylation process results in the formation of ethylene (B1197577) glycol and benzyl-derived byproducts. While generally stable under neutral and weakly acidic or basic conditions, exposure to strong acids should be avoided during storage and handling unless deprotection is intended.

Aldol Condensation and Polymerization

Under certain conditions, particularly in the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions (aldol condensation) which can lead to the formation of dimers, oligomers, and polymers. This can result in a decrease in the purity of the material and an increase in non-volatile residues.

A visual representation of the primary degradation pathways is provided below.

References

An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Benzyloxy)acetaldehyde (CAS No. 60656-87-3), a key intermediate in various organic syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

2-(Benzyloxy)acetaldehyde is a combustible liquid that is sensitive to air, moisture, and temperature.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 60656-87-3 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Clear, colorless oil | [2] |

| Boiling Point | 118-120 °C at 13 mmHg | [2] |

| Density | 1.069 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.518 | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Stability | Stable under normal conditions. Sensitive to temperature and moisture.[2][4] May form explosive peroxides upon storage in the presence of air. | [5] |

Hazard Identification and Toxicity

While specific acute toxicity data such as LD50 values for 2-(Benzyloxy)acetaldehyde are not available, the compound is classified with several hazards based on its chemical structure and data from related compounds.[6] It is crucial to handle this substance with care, assuming it may have effects similar to other aldehydes.

GHS Hazard Classification:

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][3][4][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][3][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 | May cause respiratory irritation.[1][3][4][7] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411 | Toxic to aquatic life with long lasting effects.[3] |

Note on Toxicity of Related Compounds: For context, Benzaldehyde, an aromatic aldehyde, is harmful if swallowed and is a respiratory irritant.[8] Acetaldehyde (B116499) is classified as a possible human carcinogen (Group 2B by IARC) and has moderate acute oral toxicity. Given these precedents, a cautious approach is warranted.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are mandatory.[4]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe mist, vapors, or spray.[4]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

-

Keep away from heat, sparks, and open flames.[4]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Keep containers tightly closed and sealed.[4]

-

For long-term storage, it is recommended to store under an inert atmosphere and at refrigerated temperatures (2-8 °C) or in a freezer under -20°C.[2]

-

Some suppliers provide the compound with a stabilizer, such as hydroquinone (B1673460) or catechol.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill and Leak Procedures:

-

Minor Spills:

-

Evacuate the immediate area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial absorbent).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a detergent solution followed by water.

-

-

Major Spills:

-

Evacuate the laboratory and prevent entry.

-

Alert your institution's emergency response team.

-

If safe to do so, contain the spill to prevent it from entering drains.

-

Experimental Protocols

Below are representative experimental protocols for the synthesis and a common reaction involving an aldehyde with a similar structure. These are for illustrative purposes and should be adapted and optimized for specific laboratory conditions and research goals.

A. Synthesis of 2-(Benzyloxy)acetaldehyde via Oxidation of 2-Benzyloxyethanol

This protocol is based on a patented process and provides a general method for the preparation of the title compound.

-

Reaction Principle: The synthesis involves the oxidation of 2-benzyloxyethanol using hypochlorous acid in the presence of a nitroxy radical catalyst.

-

Materials:

-

2-Benzyloxyethanol

-

Aqueous solution of sodium hypochlorite (B82951)

-

Nitroxy radical catalyst (e.g., 2,2,6,6-tetramethylpiperidinyl-1-oxy - TEMPO)

-

Potassium bromide

-

Dichloromethane (or another suitable organic solvent)

-

Aqueous solution of sodium thiosulfate

-

Saturated aqueous solution of sodium chloride

-

-

Procedure:

-

In a reaction vessel, dissolve 2-benzyloxyethanol in the chosen organic solvent.

-

Add the nitroxy radical catalyst and potassium bromide to the solution.

-

Cool the reaction mixture to a temperature between 0 and 10 °C.

-

Slowly add the aqueous solution of sodium hypochlorite to the stirred reaction mixture, maintaining the temperature within the specified range.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer.

-

Wash the organic layer with water and then with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-(benzyloxy)acetaldehyde by column chromatography on silica (B1680970) gel.

-

B. Representative Reaction: Base-Catalyzed Aldol Condensation

This protocol is adapted from a procedure for a similar compound, 2-(Benzyloxy)-4-fluorobenzaldehyde, and illustrates a typical Claisen-Schmidt condensation.

-

Reaction Principle: An aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) in this example).

-

Materials:

-

2-(Benzyloxy)acetaldehyde

-

An acetophenone (B1666503) derivative (e.g., acetophenone)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Ethanol (B145695) or methanol

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(benzyloxy)acetaldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a minimal amount of ethanol or methanol.

-

Prepare a solution of NaOH or KOH in the same alcohol and add it dropwise to the aldehyde-ketone mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 2-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product thoroughly with cold water until the filtrate is neutral.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

-

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling of 2-(Benzyloxy)acetaldehyde.

Caption: General workflow for the safe handling of 2-(Benzyloxy)acetaldehyde.

Caption: Decision workflow for responding to a 2-(Benzyloxy)acetaldehyde spill.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Inhalation toxicity of acetaldehyde in rats. I. Acute and subacute studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 2-(Benzyloxy)acetaldehyde | CAS#:60656-87-3 | Chemsrc [chemsrc.com]

- 8. santos.com [santos.com]

An In-depth Technical Guide to 2-(Benzyloxy)acetaldehyde

This technical guide provides a comprehensive overview of 2-(Benzyloxy)acetaldehyde, a key building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and significant applications in synthetic chemistry.

Chemical Identity

IUPAC Name: 2-(Benzyloxy)acetaldehyde[1]

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

2-(Phenylmethoxy)acetaldehyde[2]

-

α-(Benzyloxy)acetaldehyde[2]

-

Acetaldehyde, (benzyloxy)-[2]

-

Acetaldehyde, (phenylmethoxy)-[2]

-

benzyloxy acetaldehyde[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-(Benzyloxy)acetaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [5][6] |

| Molecular Weight | 150.17 g/mol | [5][6] |

| CAS Number | 60656-87-3 | [5][6] |

| Appearance | Clear, colorless oil | [7] |

| Boiling Point | 118-120 °C at 13 mmHg | [6] |

| Density | 1.069 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.518 | [6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| ¹H NMR (CDCl₃, 300 MHz) | δ = 7.34-7.25 (m, 5H), 9.77 (s, 1H), 4.62 (s, 2H), 4.12 (s, 2H) | [8] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ = 201.1, 137.2, 128.5, 128.0, 127.8, 73.5, 72.8 | [8] |

| Mass Spectrometry (EI) | m/z (%): 91 (100), 107 (44), 149 (11), 92 (10), 65 (10) | [3] |

Safety Information

2-(Benzyloxy)acetaldehyde is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2-(Benzyloxy)acetaldehyde are provided below.

Synthesis of 2-(Benzyloxy)acetaldehyde via Oxidation of 2-Benzyloxyethanol

This protocol is based on the oxidation of 2-benzyloxyethanol using hypochlorous acid in the presence of a nitroxy radical catalyst.[9]

Materials:

-

2-Benzyloxyethanol

-

4-Acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (4-acetoxy-TEMPO)

-

Acetic acid

-

Toluene

-

Aqueous solution of sodium hypochlorite (B82951) (e.g., 12% available chlorine)

-

5% aqueous solution of sodium thiosulfate (B1220275)

-

Saturated aqueous solution of sodium chloride

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

A 300-mL three-necked flask is charged with 15.2 g (0.1 mol) of 2-benzyloxyethanol, 0.021 g (0.1 mmol) of 4-acetoxy-TEMPO, 0.6 g (10 mmol) of acetic acid, and 60 ml of toluene.[9]

-

The mixture is cooled to 0-5 °C in an ice bath with stirring.

-

To this solution, 73 g of a 12% aqueous solution of sodium hypochlorite (containing 0.12 mol of sodium hypochlorite) is added dropwise over a period of 1 hour, maintaining the temperature at 0-5 °C.[9]

-

After the addition is complete, the mixture is stirred at the same temperature for an additional 30 minutes.

-

To the resulting mixture, 30 ml of a 5% aqueous solution of sodium thiosulfate is added to decompose any remaining oxidizing agents, and the mixture is stirred for 5 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 30 ml of saturated aqueous solution of sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-(benzyloxy)acetaldehyde.

Purification by Column Chromatography

The crude product can be purified by silica (B1680970) gel column chromatography.

Materials:

-

Crude 2-(benzyloxy)acetaldehyde

-

Silica gel (230-400 mesh)

-

n-Hexane

-

Ethyl acetate

-

Chromatography column, beakers, collection tubes, TLC plates, UV lamp, rotary evaporator.

Procedure:

-

TLC Analysis: First, determine an appropriate eluent system by thin-layer chromatography (TLC). Test various ratios of n-hexane and ethyl acetate. A good separation is typically achieved when the desired product has an Rf value of approximately 0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.

-

Sample Loading: Dissolve the crude 2-(benzyloxy)acetaldehyde in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the determined solvent system (e.g., a gradient of ethyl acetate in n-hexane).

-

Fraction Collection: Collect fractions and monitor the separation by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain purified 2-(benzyloxy)acetaldehyde.

Applications in Organic Synthesis

2-(Benzyloxy)acetaldehyde is a versatile intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions. One of its most significant applications is in the Mukaiyama aldol (B89426) reaction.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as 2-(benzyloxy)acetaldehyde.[4][10] This reaction is highly valuable for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are important precursors for many natural products and pharmaceuticals.[10]

General Reaction Scheme:

Caption: General scheme of the Mukaiyama aldol reaction.

This reaction allows for the formation of new stereocenters with high control, making it a powerful tool in asymmetric synthesis. 2-(Benzyloxy)acetaldehyde is a useful electrophile in this reaction for the synthesis of complex molecules such as (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate and (S)-5-benzyloxy-4-hydroxypentan-2-one.[7]

Synthetic Workflow Example

The following diagram illustrates a typical experimental workflow from the synthesis of 2-(benzyloxy)acetaldehyde to its use in a subsequent reaction, such as the Mukaiyama aldol addition.

Caption: Experimental workflow for the synthesis and application of 2-(benzyloxy)acetaldehyde.

References

- 1. 60656-87-3 CAS MSDS (BENZYLOXYACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. (Phenylmethoxy)acetaldehyde | C9H10O2 | CID 108989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. 2-(Benzyloxy)acetaldehyde | CAS#:60656-87-3 | Chemsrc [chemsrc.com]

- 7. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

The Strategic Role of 2-(Benzyloxy)acetaldehyde as a Prochiral Building Block in Asymmetric Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 20, 2025

2-(Benzyloxy)acetaldehyde, a versatile C3 synth on, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural features, comprising a reactive aldehyde functionality and a bulky benzyloxy group, render it an ideal substrate for a variety of stereoselective transformations. This guide elucidates the pivotal role of 2-(benzyloxy)acetaldehyde as a prochiral building block, with a focus on its application in catalytic enantioselective aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in chiral molecule synthesis.

Core Application: Enantioselective Mukaiyama Aldol Reactions

A significant advancement in the utilization of 2-(benzyloxy)acetaldehyde has been its role as an electrophile in enantioselective Mukaiyama aldol reactions. Groundbreaking work by Evans and colleagues has demonstrated that C2-symmetric bis(oxazolinyl)pyridine (pybox)-copper(II) complexes are exceptionally effective catalysts for the addition of silyl (B83357) enol ethers to 2-(benzyloxy)acetaldehyde.[1][2][3][4] These reactions proceed with high yields and exceptional levels of enantioselectivity, typically ranging from 92-99% enantiomeric excess (ee).[1][4]

The success of this methodology lies in the formation of a square pyramidal copper intermediate where the 2-(benzyloxy)acetaldehyde is chelated to the metal center. This coordination pre-organizes the substrate within the chiral environment of the catalyst, dictating the facial selectivity of the nucleophilic attack by the silyl enol ether.[1]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of the catalytic enantioselective aldol addition of various silyl ketene (B1206846) acetals to 2-(benzyloxy)acetaldehyde, as catalyzed by C2-symmetric copper(II) complexes.

Table 1: Enantioselective Aldol Addition of Silyl Ketene Acetals to 2-(Benzyloxy)acetaldehyde

| Silyl Ketene Acetal (B89532) | Catalyst (mol %) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Silyl ketene acetal from S-phenyl thioacetate | --INVALID-LINK--2 (0.5) | 95 | N/A | 99 |

| Silyl ketene acetal from S-tert-butyl thioacetate | --INVALID-LINK--2 (1.0) | 96 | N/A | 98 |

| (Z)-Silyl ketene acetal from propionate | --INVALID-LINK--2 (5.0) | 85 | 95:5 | ≥95 |

| (E)-Silyl ketene acetal from propionate | --INVALID-LINK--2 (5.0) | 88 | 97:3 | ≥95 |

Data extracted from Evans, D. A., et al. (1999). J. Am. Chem. Soc. 121(4), 669-685.[1][2][3][4]

Experimental Protocols

General Procedure for the Catalytic Enantioselective Mukaiyama Aldol Reaction

Materials:

-

2-(Benzyloxy)acetaldehyde

-

Silyl enol ether (e.g., silyl ketene acetal)

-

Chiral Catalyst: --INVALID-LINK--2

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

To a flame-dried, argon-purged reaction flask, the chiral copper(II) catalyst (0.5-5 mol %) is added.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Anhydrous dichloromethane is added via syringe.

-

2-(Benzyloxy)acetaldehyde (1.0 equivalent) is added dropwise to the cooled catalyst solution.

-

The silyl enol ether (1.2 equivalents) is then added dropwise over a period of 10-15 minutes.

-

The reaction mixture is stirred at -78 °C for the time specified by thin-layer chromatography (TLC) monitoring (typically 1-4 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel chromatography to afford the desired aldol adduct.

-

Enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) analysis.

Visualizing the Process and Impact

The following diagrams illustrate the experimental workflow for the enantioselective aldol reaction and the biological implication of a molecule synthesized from 2-(benzyloxy)acetaldehyde.

Caption: Experimental workflow for the catalytic enantioselective aldol reaction.

Derivatives of 2-(benzyloxy)acetaldehyde have found applications in the total synthesis of complex natural products with significant biological activity. For instance, myxothiazols, which can be synthesized from this chiral building block, are potent inhibitors of the mitochondrial respiratory chain.

Caption: Mechanism of action of Myxothiazol on the mitochondrial bc1 complex.

Conclusion

2-(Benzyloxy)acetaldehyde stands out as a premier chiral building block in the lexicon of asymmetric synthesis. Its successful application in catalytic enantioselective aldol reactions, affording products with high diastereo- and enantioselectivity, underscores its importance. The ability to forge complex stereochemical architectures from this relatively simple starting material continues to empower chemists in the fields of natural product synthesis and drug discovery, enabling the efficient construction of molecules with profound biological activities. Further exploration of its reactivity in other asymmetric transformations promises to unlock even greater potential in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde - figshare - Figshare [figshare.com]

- 3. <i>C</i><sub>2</sub>-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde – Kudos: Growing the influence of research [growkudos.com]

- 4. [PDF] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Enantioselective Mukaiyama Aldol Reaction with 2-(Benzyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective Mukaiyama aldol (B89426) reaction utilizing 2-(benzyloxy)acetaldehyde as a key substrate. This reaction is a cornerstone in modern organic synthesis for the stereocontrolled formation of carbon-carbon bonds, yielding valuable β-hydroxy carbonyl compounds that are precursors to a wide range of biologically active molecules.

Introduction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound.[1][2] The use of chiral Lewis acids renders this transformation enantioselective, providing a powerful tool for asymmetric synthesis.[3] 2-(Benzyloxy)acetaldehyde is a particularly useful electrophile in this reaction due to the coordinating ability of the benzyloxy group, which can lead to highly organized, chelated transition states, thereby enabling high levels of stereocontrol.[4][5] This document focuses on the highly efficient and selective reactions catalyzed by C2-symmetric copper(II) complexes, with additional notes on other promising catalytic systems.

Data Presentation

The following table summarizes the quantitative data for the enantioselective Mukaiyama aldol reaction of 2-(benzyloxy)acetaldehyde with various silyl ketene (B1206846) acetals, catalyzed by a chiral copper(II)-pybox complex.[4][5]

| Entry | Silyl Ketene Acetal (B89532) | Product | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | S-tert-Butyl propanethioate derivative | 98 | >97:3 | 99 | |

| 2 | S-Phenyl propanethioate derivative | 95 | >97:3 | 98 | |

| 3 | Methyl acetate (B1210297) derivative | 94 | - | 92 | |

| 4 | Methyl propionate (B1217596) derivative | 96 | 95:5 | 95 | |

| 5 | Methyl isobutyrate derivative | 99 | - | 98 |

Experimental Protocols

This section provides a detailed methodology for the highly enantioselective Mukaiyama aldol reaction catalyzed by a C2-symmetric copper(II) complex.[4][5]

Materials and Reagents

-

2-(Benzyloxy)acetaldehyde

-

Silyl ketene acetal (e.g., S-tert-butyl propanethioate derivative)

-

--INVALID-LINK--₂ catalyst (0.5-1 mol%)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

General Procedure

-

Catalyst Preparation: A stock solution of the chiral copper(II) catalyst in anhydrous dichloromethane is prepared under an inert atmosphere.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere, add the 2-(benzyloxy)acetaldehyde.

-

Solvent Addition and Cooling: Dissolve the aldehyde in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: To the cooled aldehyde solution, add the desired amount of the chiral copper(II) catalyst solution (0.5-1 mol%) dropwise.

-

Silyl Enol Ether Addition: Slowly add the silyl ketene acetal (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the enantioselective Mukaiyama aldol reaction.

Caption: Experimental workflow for the enantioselective Mukaiyama aldol reaction.

Reaction Mechanism and Stereochemical Model

The enantioselectivity of the copper(II)-pybox catalyzed Mukaiyama aldol reaction with 2-(benzyloxy)acetaldehyde is rationalized by the formation of a square pyramidal copper intermediate.[4][5] The aldehyde coordinates to the copper center in a bidentate fashion, which, along with the C2-symmetric chiral ligand, creates a highly ordered chiral environment that directs the nucleophilic attack of the silyl enol ether to one face of the aldehyde.

Caption: Proposed mechanism for the enantioselective Mukaiyama aldol reaction.

Alternative Catalytic Systems

While copper(II) complexes are highly effective, other chiral Lewis acid systems have been developed for enantioselective Mukaiyama aldol reactions. These include complexes of:

-

Iron(II): Chiral iron(II) bipyridine catalysts have been shown to be effective, particularly in aqueous conditions, offering a greener alternative to traditional organic solvents.[6]

-

Bismuth(III): Similar to iron(II), chiral bismuth(III) complexes can catalyze the reaction in aqueous media.

-

Tin(II): Chiral tin(II) Lewis acids, often in combination with chiral diamines, were among the first catalysts developed for this reaction and continue to be a valuable tool.[7]

The choice of catalyst can be influenced by the specific silyl enol ether and the desired stereochemical outcome. Further screening and optimization may be necessary when employing these alternative systems for the reaction with 2-(benzyloxy)acetaldehyde.

References

- 1. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde | Semantic Scholar [semanticscholar.org]

- 6. Highly enantioselective Mukaiyama aldol reaction in aqueous conditions using a chiral iron(ii) bipyridine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for Aldol Condensation Involving 2-(Benzyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective Aldol (B89426) condensation of 2-(Benzyloxy)acetaldehyde. The focus is on the highly efficient enantioselective Mukaiyama aldol reaction, a cornerstone of modern asymmetric synthesis, which is crucial for the construction of chiral building blocks in drug discovery and natural product synthesis.

Introduction

2-(Benzyloxy)acetaldehyde is a versatile C3 building block possessing a protected hydroxyl group, making it an excellent substrate for Aldol reactions where the resulting β-hydroxy carbonyl adduct can be further functionalized. The control of stereochemistry during the carbon-carbon bond formation is paramount, and various strategies have been developed to achieve high diastereoselectivity and enantioselectivity. Among these, the use of chiral Lewis acid catalysts in Mukaiyama aldol reactions has proven to be particularly effective.

This document details a highly successful protocol developed by Evans and coworkers, which employs a C2-symmetric copper(II)-bis(oxazoline)pyridine (pybox) complex as a chiral Lewis acid catalyst. This system facilitates the reaction between 2-(Benzyloxy)acetaldehyde and silyl (B83357) ketene (B1206846) acetals to afford syn-aldol adducts in high yields, with excellent diastereoselectivities and enantioselectivities.[1][2]

Key Applications

The chiral β-hydroxy carbonyl products derived from these protocols are valuable intermediates in the synthesis of a wide range of complex molecules, including:

-

Polyketide natural products

-

Carbohydrate derivatives

-

Bioactive small molecules for drug development

The ability to control the absolute and relative stereochemistry of two adjacent stereocenters in a single step makes this methodology highly valuable for the efficient construction of complex molecular architectures.

Data Presentation: Performance of the Evans Copper-Catalyzed Mukaiyama Aldol Reaction

The following table summarizes the quantitative data for the enantioselective Mukaiyama aldol reaction of 2-(Benzyloxy)acetaldehyde with various silyl ketene acetals, as reported by Evans et al.[1][2]

| Entry | Silyl Ketene Acetal (B89532) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | S-tert-Butyl propanethioate derivative | 3-hydroxy-2-methyl-1-oxo-1-(tert-butylthio)propyl)-oxy)methyl)benzene | 100 | >97:3 | 99 |

| 2 | S-Phenyl propanethioate derivative | 3-hydroxy-2-methyl-1-oxo-1-(phenylthio)propyl)-oxy)methyl)benzene | 95 | 95:5 | 98 |

| 3 | Methyl isobutyrate derivative | Methyl 3-(benzyloxy)-2-hydroxy-2,4-dimethylpentanoate | 91 | - | 92 |

| 4 | Methyl propionate (B1217596) derivative | Methyl 3-(benzyloxy)-2-hydroxy-2-methylpentanoate | 94 | 97:3 | 97 |

Experimental Protocols

This section provides a detailed methodology for the catalytic enantioselective Mukaiyama aldol reaction of 2-(Benzyloxy)acetaldehyde.

General Procedure for the Catalytic Enantioselective Aldol Addition

This protocol is adapted from the work of Evans and coworkers.[2]

Materials:

-

--INVALID-LINK--₂ catalyst (0.5-10 mol%)

-

2-(Benzyloxy)acetaldehyde

-

Silyl ketene acetal (e.g., from S-tert-butyl propanethioate)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Silica (B1680970) gel for column chromatography

Reaction Setup:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the --INVALID-LINK--₂ catalyst.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of 2-(Benzyloxy)acetaldehyde in dichloromethane is added via syringe.

-

The silyl ketene acetal is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude silyl ether product is then dissolved in tetrahydrofuran.

-

1 N Hydrochloric acid is added, and the mixture is stirred at room temperature to effect desilylation.

-

The resulting product is purified by silica gel column chromatography.

Visualizations

Experimental Workflow for the Enantioselective Mukaiyama Aldol Reaction

Caption: Workflow of the Cu-catalyzed Mukaiyama aldol reaction.

Signaling Pathway: Catalytic Cycle of the Copper-Catalyzed Mukaiyama Aldol Reaction

Caption: Catalytic cycle of the Mukaiyama aldol reaction.

References

Protecting group strategies for the hydroxyl group in 2-(Benzyloxy)acetaldehyde products

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of hydroxyl groups are fundamental considerations in the multi-step synthesis of complex organic molecules. For a substrate such as 2-(benzyloxy)acetaldehyde, which possesses a reactive aldehyde moiety in proximity to a primary hydroxyl group and a benzyl (B1604629) ether, a carefully chosen protecting group strategy is paramount to ensure chemoselectivity and high yields in subsequent transformations. This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group in 2-(benzyloxy)acetaldehyde, focusing on two commonly employed and orthogonal protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the methoxymethyl (MOM) ether.

Choosing an Orthogonal Protecting Group

The existing benzyl (Bn) ether in 2-(benzyloxy)acetaldehyde is typically stable to a wide range of reaction conditions but is susceptible to hydrogenolysis. Therefore, an ideal protecting group for the primary hydroxyl group should be one that can be introduced and removed under conditions that do not affect the benzyl ether or the sensitive aldehyde functionality. This principle of selective removal is known as orthogonality. Both TBDMS and MOM ethers offer excellent orthogonality with respect to benzyl ethers.

A decision-making workflow for selecting an appropriate protecting group is outlined below.

Caption: Decision tree for selecting a hydroxyl protecting group for 2-(benzyloxy)acetaldehyde.

Comparison of Protecting Groups

The choice between a TBDMS and a MOM ether depends on the specific reaction conditions planned for the subsequent synthetic steps. The following table summarizes the key characteristics of these two protecting groups in the context of their application to 2-(benzyloxy)acetaldehyde.

| Feature | tert-Butyldimethylsilyl (TBDMS) Ether | Methoxymethyl (MOM) Ether |

| Protection Conditions | Mildly basic (imidazole, Et3N, or DIPEA) | Basic (DIPEA or NaH) |